2-Meo-4-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate
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Overview
Description
2-Meo-4-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate is a complex organic compound with the molecular formula C26H24N2O6 and a molecular weight of 460.491 g/mol . This compound is known for its unique structure, which includes multiple functional groups such as methoxy, phenoxy, and carbohydrazonoyl groups.
Preparation Methods
The synthesis of 2-Meo-4-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate involves several steps. The starting materials typically include 2-methoxyphenol and phenylacrylic acid. The synthetic route involves the following key steps:
Acetylation: 2-methoxyphenol is acetylated using acetic anhydride to form 2-methoxyphenyl acetate.
Hydrazonation: The acetylated product is then reacted with hydrazine hydrate to form the carbohydrazonoyl derivative.
Phenoxy Substitution: The carbohydrazonoyl derivative is further reacted with phenoxyacetic acid to introduce the phenoxy group.
Chemical Reactions Analysis
2-Meo-4-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbohydrazonoyl group can be reduced to form hydrazine derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Scientific Research Applications
2-Meo-4-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Meo-4-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate involves its interaction with specific molecular targets. The compound is believed to exert its effects by:
Inhibition of Enzymes: It may inhibit certain enzymes involved in metabolic pathways.
DNA Interaction: The compound can intercalate into DNA, affecting its replication and transcription.
Signal Transduction: It may interfere with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
2-Meo-4-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate can be compared with similar compounds such as:
2-Methoxyphenyl isocyanate: Known for its chemoselective nature and use in amine protection/deprotection sequences.
4-Bromo-2-(2-((2-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate: A similar compound with a bromine and chlorine substitution.
2-Methoxyestriol: A metabolite of estriol with negligible estrogenic activity.
Properties
Molecular Formula |
C26H24N2O6 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C26H24N2O6/c1-31-21-10-6-7-11-22(21)33-18-25(29)28-27-17-20-12-14-23(24(16-20)32-2)34-26(30)15-13-19-8-4-3-5-9-19/h3-17H,18H2,1-2H3,(H,28,29)/b15-13+,27-17+ |
InChI Key |
QEQVJJIOOBAOGM-TWIQTQSASA-N |
Isomeric SMILES |
COC1=CC=CC=C1OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C=CC3=CC=CC=C3)OC |
Origin of Product |
United States |
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